2-HBA

Chemoprevention Lung cancer Nrf2 activation

Curcumin's poor bioavailability and weak Nrf2 induction limit chemoprevention studies. 2-HBA, a five-carbon-linked diarylpentanoid, overcomes these failures as a potent double Michael acceptor that covalently modifies Keap1 cysteine thiols for robust Nrf2-ARE activation. • In vivo efficacy: Significantly reduced lung adenocarcinoma in A/J mice, whereas curcumin failed even at high doses. • Biphasic dosing: Sub-μM NQO1 induction (6-fold at 0.6 μM) without cytotoxicity; 5-15 μM triggers G2/M arrest & p53-independent apoptosis. • Senolytic selectivity: 2.47-fold selective for IR-induced senescent WI-38 cells (EC50 3.85 μM) over non-senescent controls.

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
CAS No. 131359-24-5
Cat. No. B1666269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-HBA
CAS131359-24-5
Synonyms2-HBA
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O
InChIInChI=1S/C17H14O3/c18-15(11-9-13-5-1-3-7-16(13)19)12-10-14-6-2-4-8-17(14)20/h1-12,19-20H/b11-9+,12-10+
InChIKeyYNVAHBUBGBLIEY-WGDLNXRISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-HBA: Nrf2 Activator for Chemoprevention


2-HBA (Bis(2-hydroxybenzylidene)acetone, CAS 131359-24-5) is a synthetic curcumin analog characterized as a five-carbon-linked diarylpentanoid [1]. It functions as a potent, indirect inducer of cytoprotective phase 2 enzymes through covalent modification of Keap1 and subsequent activation of the Nrf2-ARE pathway [1][2]. 2-HBA is a double Michael reaction acceptor that reacts directly with cysteine sulfhydryl groups in Keap1, leading to enhanced transcription of detoxification genes [2].

2-HBA vs Curcumin: Why Substitution Fails


Generic substitution of 2-HBA with curcumin or other Nrf2 inducers fails due to fundamental differences in potency, bioavailability, and in vivo efficacy. Curcumin displays weak Nrf2 induction and poor bioavailability that have prohibited its clinical application [1]. In a systematic structure-activity relationship study of curcumin analogs with five-carbon linkages, 2-HBA (BHBA) emerged as one of the most potent Nrf2 inducers with minimal toxicity and improved pharmacological properties [1]. Critically, in an in vivo vinyl carbamate-induced lung cancer model, 2-HBA significantly reduced lung adenocarcinoma, whereas curcumin failed to show any effects even at high doses [1]. Furthermore, the p53-independent apoptotic mechanism of 2-HBA distinguishes it from agents requiring functional p53 [2].

2-HBA Evidence: Head-to-Head Comparisons


In Vivo Chemoprevention vs Curcumin

In a vinyl carbamate-induced lung cancer model in A/J mice, 2-HBA (BHBA) significantly reduced lung adenocarcinoma formation, whereas curcumin failed to show any chemopreventive effects even when administered at high doses [1]. This differential in vivo efficacy is attributed to the improved pharmacological properties and enhanced Nrf2-activating potency of 2-HBA relative to its parent compound curcumin [1].

Chemoprevention Lung cancer Nrf2 activation

Nrf2 Induction Potency Among Curcumin Analogs

In a systematic structure-activity relationship analysis of curcumin analogs with five-carbon linkages, 2-HBA (BHBA) was identified as one of the most potent Nrf2 inducers in the series, with minimal toxicity and improved pharmacological properties [1]. This relative ranking was based on comparative Nrf2 induction screening across a panel of synthesized derivatives [1]. The compound was selected for further in vitro and in vivo investigation based on this superior induction profile [1].

Nrf2 induction Keap1 modification Curcumin analogs

Senescent-Selective Cytotoxicity Profile

In a comparative cytotoxicity study of selective curcumin analogs, 2-HBA demonstrated a 2.47-fold selectivity for IR-induced senescent WI-38 cells (EC50 = 3.85 μM) over non-senescent cells (EC50 = 9.50 μM) [1]. This senescent-cell selectivity profile was distinct from comparator analogs: EF24 exhibited a 2.90-fold selectivity (EC50: NCs 4.69 μM vs. IR-SCs 1.62 μM), HO-3867 a 2.16-fold selectivity (EC50: NCs 8.30 μM vs. IR-SCs 3.85 μM), and DIMC a 1.56-fold selectivity (EC50: NCs 23.75 μM vs. IR-SCs 15.18 μM) [1].

Senescence Selective cytotoxicity Curcumin analogs

p53-Independent Apoptosis Induction

2-HBA induces apoptosis through a p53-independent, caspase-mediated pathway [1]. In L1210 wild-type cells, 2-HBA at 5-15 μM caused G2/M cell cycle arrest . Notably, the deoxyadenosine-resistant L1210 Y8 mutant cells, which lack functional p53 protein expression, were considerably more sensitive to the apoptotic effects of 2-HBA [1]. In Y8 cells, treatment with 0.5-2.5 μM 2-HBA led to increases in both G0/G1 and G2/M populations . Caspase-3 and caspase-10 activities were markedly elevated in both wild-type and mutant cells upon 2-HBA treatment [1].

Apoptosis p53-independent Caspase activation

Biphasic Cytoprotective and Apoptotic Response

2-HBA exhibits a biphasic concentration-response profile distinct from many single-mechanism Nrf2 inducers [1]. At submicromolar concentrations (0.6 μM), 2-HBA induces the phase 2 response without cytotoxicity, increasing NQO1 activity 6-fold, glutathione reductase activity 1.5-fold, and total glutathione 2.4-fold [1]. The CD value (concentration required to double NQO1 specific activity) is 0.15 μM in both Hepa1c1c7 and wild-type L1210 cells . At higher micromolar concentrations (5-15 μM), 2-HBA causes G2/M cell cycle arrest and apoptosis [1].

Phase 2 response NQO1 induction Biphasic activity

Covalent Keap1 Modification Mechanism

2-HBA is a double Michael reaction acceptor that can directly modify cysteine sulfhydryl groups in Keap1 [1][2]. This direct covalent modification of Keap1 distinguishes 2-HBA from non-covalent Nrf2 activators that act through alternative mechanisms such as protein-protein interaction inhibition. The Keap1-Cys151-dependent activation of the Nrf2 pathway has been experimentally verified for 2-HBA [1]. By suppressing Nrf2 ubiquitination, 2-HBA leads to enhanced expression of antioxidative and cytoprotective enzymes [2].

Keap1 Covalent modifier Michael acceptor

2-HBA: Optimal Research Applications


In Vivo Chemoprevention Models

2-HBA is indicated for in vivo chemoprevention studies where curcumin fails to demonstrate efficacy. In a vinyl carbamate-induced lung cancer model in A/J mice, 2-HBA significantly reduced lung adenocarcinoma while curcumin showed no effect even at high doses [1]. This application scenario leverages the improved pharmacological properties and enhanced Nrf2-activating potency of 2-HBA relative to its parent compound curcumin [1].

Senescent Cell Selective Cytotoxicity

2-HBA is appropriate for experiments evaluating selective cytotoxicity against senescent cells. It exhibits a 2.47-fold selectivity for IR-induced senescent WI-38 cells (EC50 = 3.85 μM) over non-senescent cells (EC50 = 9.50 μM) [1]. This selectivity profile differs from comparator curcumin analogs EF24 (2.90-fold) and HO-3867 (2.16-fold), enabling nuanced senolytic screening applications [1].

p53-Deficient Cancer Apoptosis Studies

2-HBA is suitable for apoptosis induction studies in p53-deficient or p53-mutant cancer models. In L1210 Y8 cells lacking functional p53, 2-HBA induces apoptosis at lower concentrations (0.5-2.5 μM) than in p53-proficient wild-type cells (5-15 μM), with elevated caspase-3 and caspase-10 activities observed in both cell types [1][2]. This p53-independent mechanism distinguishes 2-HBA from agents requiring functional p53 for apoptotic activity.

Biphasic Nrf2 Pathway Titration Studies

2-HBA enables experimental designs requiring controlled transition between cytoprotective phase 2 induction and apoptosis. At submicromolar concentrations (0.15-0.6 μM), 2-HBA induces NQO1 (6-fold), glutathione reductase (1.5-fold), and total glutathione (2.4-fold) without cytotoxicity [1]. At higher concentrations (5-15 μM), it causes G2/M arrest and apoptosis [1][2]. This biphasic profile supports dose-response studies exploring the Nrf2-apoptosis interface.

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